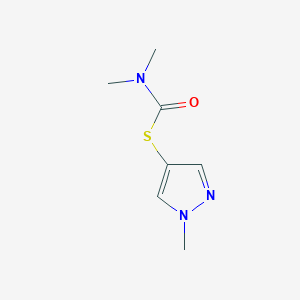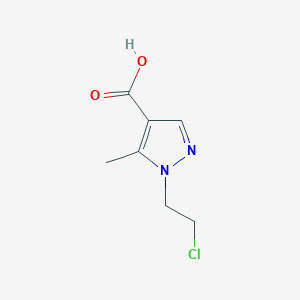
1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from a simple pyrazole derivative. The 2-chloroethyl and methyl groups could be introduced through substitution reactions. The carboxylic acid group could be introduced through a variety of methods, such as oxidation of a corresponding alcohol or aldehyde .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 2-chloroethyl, methyl, and carboxylic acid groups would be attached to this ring .
Chemical Reactions Analysis
As an organic compound, “1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid” would be expected to undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, forming a carboxylate ion. The chloroethyl group could undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The chloroethyl group could potentially make the compound reactive .
Applications De Recherche Scientifique
Synthesis and Characterization
Research on pyrazole derivatives, including those structurally similar to 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, focuses on their synthesis and structural characterization. For instance, studies involve the conversion of pyrazole-3-carboxylic acid into various derivatives through reactions with different binucleophiles, leading to the formation of carboxamides and carboxylates with significant yields. These reactions are complemented by spectroscopic and elemental analysis for structural determination (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Complexes and Crystal Structures
Another domain of application involves synthesizing coordination complexes and studying their crystal structures. Pyrazole-dicarboxylate acid derivatives have been utilized to create mononuclear CuII/CoII coordination complexes. These studies not only reveal the potential of pyrazole derivatives in forming structurally complex and potentially functional materials but also contribute to the understanding of their crystallization properties (Radi et al., 2015).
Electrochemiluminescence and Metal Organic Frameworks
Research has also explored the use of pyrazolecarboxylic acids in creating highly efficient electrochemiluminescence (ECL) based on metal-organic frameworks (MOFs). The synthesis of transition metal complexes with pyrazolecarboxylic acids has demonstrated intense ECL in specific solutions, indicating the potential for applications in sensing and lighting technologies (Feng et al., 2016).
Luminescence Properties
The luminescence properties of transition metal complexes involving pyrazole derivatives are of significant interest. Research on complexes formed with novel ligands like 1-carboxymethyl-5-methyl-1H-pyrazole-4-carboxylic acid and its isomers has highlighted their potential in emitting dual-emissive luminescence, which could be leveraged in optical materials and devices (Su et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-6(7(11)12)4-9-10(5)3-2-8/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUZPJNBZKPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)

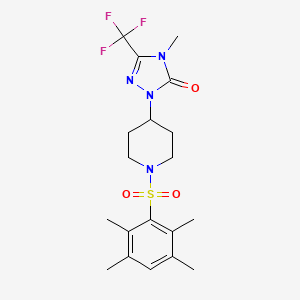
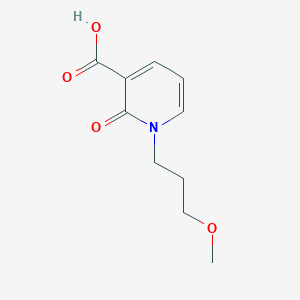
![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)
![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)
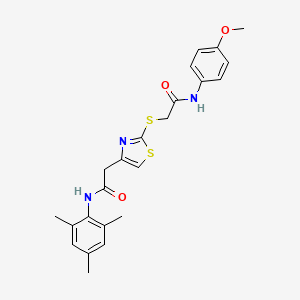
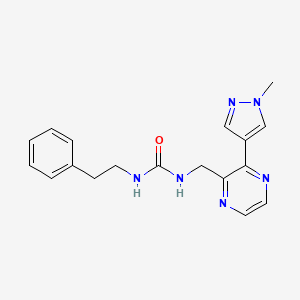
![1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2896487.png)
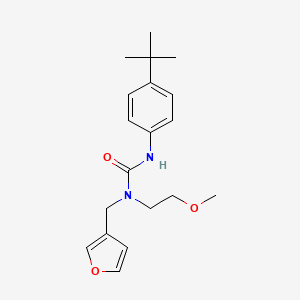
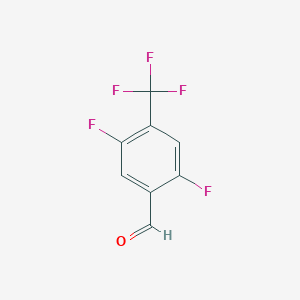
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2896491.png)
